4-(Isopropylamino)cyclohexanol
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Overview
Description
4-(Isopropylamino)cyclohexanol is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of an isopropylamino group attached to the cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylamino)cyclohexanol can be achieved through several methods. One common approach involves the hydrolysis of 4-cis/trans-acetamidocyclohexanol . This process typically requires specific reaction conditions, such as the use of a catalyst and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of cyclohexene oxide in the presence of aniline and a catalytic amount of calcium trifluoroacetate under solvent-free conditions . This method is efficient and yields high purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropylamino)cyclohexanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with halides or other functional groups using reagents like SOCl2 or PBr3.
Common Reagents and Conditions
Oxidation: Chromic acid or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Cyclohexanone.
Reduction: Various isomers of cyclohexanol.
Substitution: Alkyl halides.
Scientific Research Applications
4-(Isopropylamino)cyclohexanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Isopropylamino)cyclohexanol involves its interaction with specific molecular targets and pathways. For example, it can act as a modulator of beta-lactamase in bacteria, affecting the bacterial cell wall synthesis . Additionally, it interacts with alcohol dehydrogenase enzymes, influencing metabolic pathways in humans .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexanol without the isopropylamino group.
4-Isopropylcyclohexanol: Similar structure but lacks the amino group.
Menthol: Contains a similar cyclohexanol structure with different substituents.
Uniqueness
4-(Isopropylamino)cyclohexanol is unique due to the presence of both the isopropylamino and hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-(propan-2-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-7(2)10-8-3-5-9(11)6-4-8/h7-11H,3-6H2,1-2H3 |
InChI Key |
XBSCLDFDTURYBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCC(CC1)O |
Origin of Product |
United States |
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